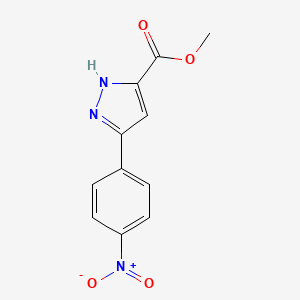

methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

CAS No.: 889993-38-8

Cat. No.: VC4540387

Molecular Formula: C11H9N3O4

Molecular Weight: 247.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889993-38-8 |

|---|---|

| Molecular Formula | C11H9N3O4 |

| Molecular Weight | 247.21 |

| IUPAC Name | methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H9N3O4/c1-18-11(15)10-6-9(12-13-10)7-2-4-8(5-3-7)14(16)17/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | KXCFNKMJVAQREM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s pyrazole ring contains two adjacent nitrogen atoms at positions 1 and 2, with substitutions at positions 3 (carboxymethyl ester) and 5 (4-nitrophenyl group). The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions. The ester group enhances solubility in polar organic solvents while serving as a handle for further derivatization.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O₄ |

| Molecular Weight | 247.21 g/mol |

| CAS Number | 889993-38-8 |

| Functional Groups | Pyrazole, Nitrophenyl, Ester |

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (CDCl₃): Signals at δ 8.21 (d, J = 8.8 Hz, 2H) and δ 7.53 (d, J = 8.9 Hz, 2H) correspond to the 4-nitrophenyl group. The pyrazole proton appears as a singlet at δ 7.07 .

-

¹³C NMR: Peaks at δ 162.5 (ester carbonyl), 146.9 (nitro-substituted aromatic carbon), and 111.3 (pyrazole C-4) align with expected electronic environments .

Synthesis and Regiochemical Control

Synthetic Methodology

A regioselective approach using trichloromethyl enones and arylhydrazines has been developed . For methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, the reaction proceeds via:

-

Cyclocondensation: 4-Nitrophenylhydrazine reacts with trichloromethyl enones in methanol under reflux.

-

Methanolysis: The trichloromethyl group (-CCl₃) undergoes nucleophilic substitution with methanol, yielding the carboxymethyl ester .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | Reflux (64.7°C) |

| Reaction Time | 48–72 hours |

| Yield | 37% (for 4-nitrophenyl variant) |

Mechanistic Insights

The reaction proceeds through a β-enaminone intermediate, followed by cyclization and methanolysis (Scheme 1). The nitro group’s electron-withdrawing nature directs regioselectivity, favoring attack at the pyrazole’s C-5 position .

Biological Activity and Applications

Anti-Inflammatory Activity

Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes. The nitro group’s ability to modulate redox signaling suggests potential COX-2 selectivity, though experimental validation is needed.

Material Science Applications

The nitro group’s electron deficiency makes this compound a candidate for:

-

Nonlinear Optical Materials: Due to polarized π-conjugation.

-

Coordination Chemistry: As a ligand for transition metals.

Challenges and Future Directions

Synthetic Limitations

The current 37% yield for the 4-nitrophenyl variant highlights inefficiencies in methanolysis under electron-deficient conditions. Alternatives like microwave-assisted synthesis or flow chemistry could improve throughput.

Biological Profiling

In vitro assays against bacterial/fungal strains and cancer cell lines are critical next steps. Molecular docking studies could predict COX-2 or kinase binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume